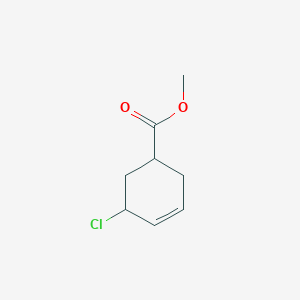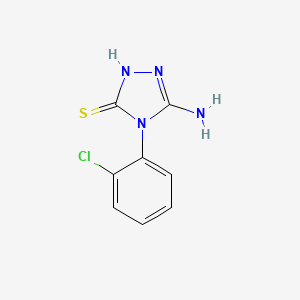![molecular formula C11H13Cl4O3P B14377248 Bis(2-chloroethyl) [(3,4-dichlorophenyl)methyl]phosphonate CAS No. 89986-97-0](/img/structure/B14377248.png)
Bis(2-chloroethyl) [(3,4-dichlorophenyl)methyl]phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-chloroethyl) [(3,4-dichlorophenyl)methyl]phosphonate is an organophosphorus compound characterized by the presence of two chloroethyl groups and a dichlorophenylmethyl group attached to a phosphonate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-chloroethyl) [(3,4-dichlorophenyl)methyl]phosphonate typically involves the reaction of 3,4-dichlorobenzyl chloride with diethyl phosphite in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired phosphonate compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Bis(2-chloroethyl) [(3,4-dichlorophenyl)methyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The chloroethyl groups can be substituted with other nucleophiles, leading to a variety of functionalized phosphonates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted phosphonates, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Bis(2-chloroethyl) [(3,4-dichlorophenyl)methyl]phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Bis(2-chloroethyl) [(3,4-dichlorophenyl)methyl]phosphonate involves its interaction with molecular targets such as enzymes and cellular receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can disrupt cellular processes and lead to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Bis(2-chloroethyl) ether: An organic compound with similar chloroethyl groups but different functional groups.
Bis(2-chloroethyl) phosphonate: A related phosphonate compound with different substituents.
Uniqueness
Bis(2-chloroethyl) [(3,4-dichlorophenyl)methyl]phosphonate is unique due to the presence of the dichlorophenylmethyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.
Propiedades
Número CAS |
89986-97-0 |
|---|---|
Fórmula molecular |
C11H13Cl4O3P |
Peso molecular |
366.0 g/mol |
Nombre IUPAC |
4-[bis(2-chloroethoxy)phosphorylmethyl]-1,2-dichlorobenzene |
InChI |
InChI=1S/C11H13Cl4O3P/c12-3-5-17-19(16,18-6-4-13)8-9-1-2-10(14)11(15)7-9/h1-2,7H,3-6,8H2 |
Clave InChI |
FKNAEHGLRXLBHJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CP(=O)(OCCCl)OCCCl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


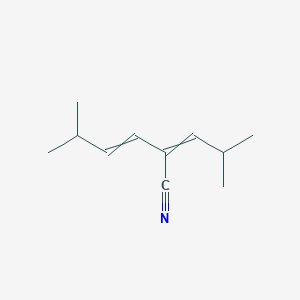
![2-{1-Hydroxy-2-[(trimethylsilyl)oxy]cyclohexyl}-1-phenylethan-1-one](/img/structure/B14377170.png)
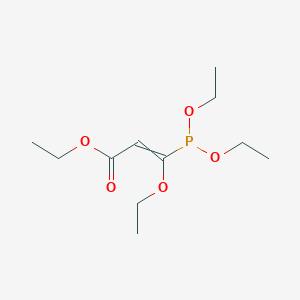
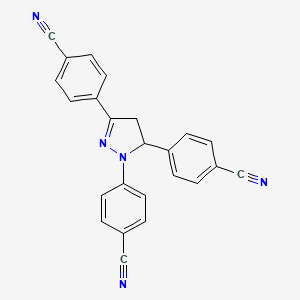
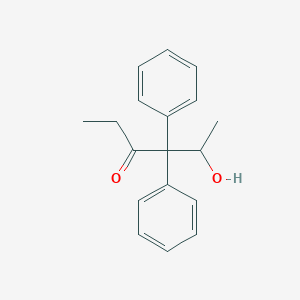
![2-Amino-3-[(methanesulfinyl)methyl]benzonitrile](/img/structure/B14377187.png)
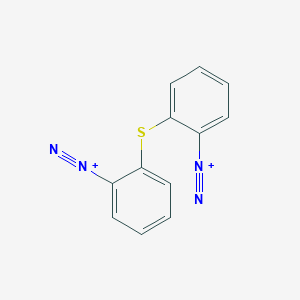
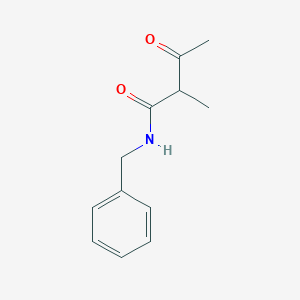
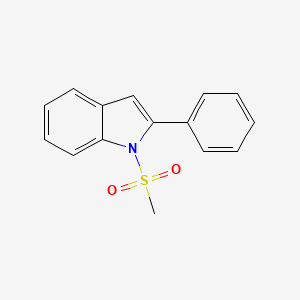
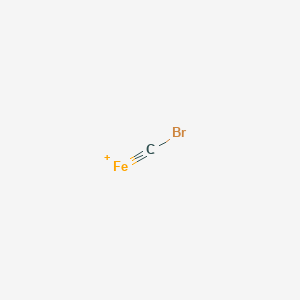
![(2-Aminoethoxy)[2-(furan-2-yl)phenyl]boranyl](/img/structure/B14377228.png)

